BZ-423
Overview
Description
Benzodiazepine-423, commonly referred to as Bz-423, is a novel proapoptotic 1,4-benzodiazepine. It is known for its ability to induce cell death via a superoxide signal. This compound has shown significant potential in treating diseases such as systemic lupus erythematosus and various lymphoproliferative disorders .
Mechanism of Action
BZ-423, also known as 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-, BZ 48, this compound, or M4Z88L5FCM, is a novel proapoptotic 1,4-benzodiazepine . This compound has been shown to have significant therapeutic properties in murine models of lupus, demonstrating selectivity for autoreactive lymphocytes .
Target of Action
this compound targets the mitochondrial F1F0-ATPase, specifically the OSCP subunit . This enzyme plays a crucial role in the production of ATP, the energy currency of the cell .
Mode of Action
this compound binds to the OSCP subunit of the mitochondrial F1F0-ATPase . This binding induces a rapid increase in intracellular superoxide, a reactive oxygen species (ROS) . This ROS response is essential for inducing the subsequent apoptotic process characterized by cytochrome c release, mitochondrial depolarization, and caspase activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain, specifically the F1F0-ATPase enzyme . The increase in ROS levels caused by this compound leads to the activation of the intrinsic apoptosis pathway . This pathway involves the release of cytochrome c from the mitochondria, which triggers the activation of caspases, the enzymes responsible for executing apoptosis .
Pharmacokinetics
It is known that this compound is administered intraperitoneally in animal models .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in targeted cells . In the context of autoimmune diseases like lupus, this compound has been shown to specifically kill germinal center B cells, which are the cells that drive disease . This leads to a reduction in disease symptoms .
Action Environment
The action of this compound is influenced by the activation state of the target cells . This compound induces superoxide as an immediate early response, and this ROS is more effective as a second messenger death signal in B cells activated by B cell receptor stimulation compared with resting cells . Therefore, the efficacy of this compound is enhanced in environments where there is a high level of B cell activation, such as in autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzodiazepine-423 involves the formation of a 1,4-benzodiazepine core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of the benzodiazepine ring system .
Industrial Production Methods
Industrial production methods for Benzodiazepine-423 are not extensively documented in the public domain.
Chemical Reactions Analysis
Types of Reactions
Benzodiazepine-423 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can alter the functional groups within the benzodiazepine structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Benzodiazepine-423 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Benzodiazepine-423 include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .
Scientific Research Applications
Benzodiazepine-423 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating autoimmune diseases, such as systemic lupus erythematosus, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Benzodiazepine-423 is unique compared to other benzodiazepines due to its selective proapoptotic properties and its ability to induce superoxide production. Similar compounds include other 1,4-benzodiazepines, such as:
Diazepam: Commonly used as an anxiolytic and anticonvulsant.
Lorazepam: Used for its anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects .
Benzodiazepine-423 stands out due to its specific targeting of mitochondrial pathways and its potential therapeutic applications in autoimmune diseases and cancer.
Properties
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCSNHREFFOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944275 | |
Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216691-95-1 | |
Record name | BZ-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BZ-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BZ-423?
A1: this compound binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.
Q2: How does this compound binding to the FOF1-ATPase affect its function?
A2: this compound acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.
Q3: What are the consequences of this compound-induced superoxide production?
A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.
Q4: How does this compound differentiate between activated and resting lymphocytes?
A4: Research suggests that this compound is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.
Q5: What specific apoptotic pathways are activated by this compound?
A5: Studies have shown that this compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. this compound has also been shown to activate JNK and caspase-dependent pathways.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.
Q7: Has the stability of this compound been investigated?
A7: Limited information is available on the stability of this compound under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.
Q8: Have any structure-activity relationship studies been conducted with this compound analogs?
A8: Yes, several analogs of this compound have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.
Q9: What structural modifications have been shown to impact the activity of this compound analogs?
A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of this compound analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.
Q10: What cell types have been shown to be sensitive to this compound in vitro?
A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of this compound against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.
Q11: What animal models have been used to investigate the therapeutic potential of this compound?
A11: this compound has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.
Q12: What are the key findings from these animal studies?
A12: In vivo studies have demonstrated that this compound can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.
Q13: Are there known mechanisms of resistance to this compound?
A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to this compound's effects. Further research is needed to fully characterize potential resistance mechanisms.
Q14: Have computational methods been applied to study this compound?
A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble this compound analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of this compound with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.
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